tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C18H23N3O3. It is a piperidine derivative that features a tert-butyl ester group and a cyanobenzoylamino substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine and 2-cyanobenzoyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods:
- Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Used in drug discovery and development processes.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl piperidine-1-carboxylate core, they differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate is unique due to the presence of the cyanobenzoylamino group, which imparts distinct electronic and steric properties, influencing its reactivity and potential applications.
Properties
IUPAC Name |
tert-butyl 4-[(2-cyanobenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)20-16(22)15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGXOZFKMSTCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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